(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid
Description
(1R,2S)-2-Acetamidocyclopentane-1-carboxylic acid is a cyclopentane-based chiral compound featuring an acetamido group at the 2-position and a carboxylic acid moiety at the 1-position. Its stereochemistry (R,S configuration) confers distinct physicochemical and biological properties, making it relevant in medicinal chemistry and asymmetric synthesis.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-7-4-2-3-6(7)8(11)12/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t6-,7+/m1/s1 |
InChI Key |
BLDIOZHBYFAKAZ-RQJHMYQMSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(=O)NC1CCCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopentane Ring Construction and Stereocontrol
The cyclopentane core with defined stereochemistry can be prepared via:
- [2+2] Photocycloaddition Reactions: Though more common for cyclobutane derivatives, related photochemical strategies can be adapted for cyclopentane ring systems with subsequent ring expansions or rearrangements.
- Chiral Starting Materials: Using chiral precursors such as substituted cyclopentane derivatives or bicyclic intermediates that can be stereoselectively transformed to the desired stereoisomer.
- Enzymatic Resolution: Enzymatic kinetic resolution or stereoselective hydrolysis can enrich one stereoisomer from racemic mixtures. For example, Alcalase enzyme has been used for stereoselective transformations on related cyclopropane derivatives, a strategy translatable to cyclopentane systems.
Introduction of the Acetamido Group
The acetamido group (–NHCOCH3) at C2 can be introduced by:
- Reductive Amination of Carboxylic Acids: One-pot reductive amination methods using catalytic hydrogenation with ruthenium–tungsten catalysts have been reported for converting carboxylic acids directly to primary amines, which can then be acetylated to the acetamido group.
- Amination of Cyclopentane Derivatives: Starting from 2-aminocyclopentane-1-carboxylic acid, acetylation with acetic anhydride or acetyl chloride yields the acetamido derivative.
- Protection Strategies: The amino group may be protected as a carbamate (e.g., Boc) during synthesis and later deprotected and acetylated.
Formation of the Carboxylic Acid Group
Carboxylic acid functionality at C1 is typically introduced or revealed by:
- Hydrolysis of Esters or Nitriles: Starting from methyl or ethyl esters of cyclopentane derivatives, hydrolysis under acidic or basic conditions yields the free acid.
- Carboxylation of Grignard Reagents: Reaction of cyclopentylmagnesium halides with carbon dioxide followed by acidic workup affords cyclopentane carboxylic acids.
- Oxidation of Primary Alcohols or Aldehydes: Oxidation of cyclopentane derivatives bearing primary alcohol or aldehyde groups at C1 to the acid.
Detailed Synthetic Route Example
A representative synthetic route combining these principles is as follows:
Analytical and Purification Considerations
- Crystallization: Use of solvents such as isopropyl acetate and seed crystals to induce crystallization of the final acid with high enantiomeric excess.
- Chromatography and HPLC: Monitoring reaction progress and purity, especially during enzymatic resolution and acetylation steps.
- Spectroscopic Characterization: NMR (1H, 13C), IR, and MS confirm structure and stereochemistry.
Comparative Analysis of Preparation Methods
Research Findings and Trends
- Recent advances favor one-pot reductive amination as a sustainable and efficient route to amines from carboxylic acids, which can be adapted for amino acid derivatives like this compound.
- Enzymatic methods provide excellent stereocontrol and have been successfully scaled to kilogram quantities, demonstrating industrial applicability.
- Synthetic routes leveraging chiral bicyclic precursors and photochemical methods allow access to stereochemically pure cyclopentane and cyclobutane amino acid analogues, useful for medicinal chemistry and peptide design.
Chemical Reactions Analysis
Amide Formation via Nucleophilic Acyl Substitution
The carboxylic acid group in the compound can undergo nucleophilic acyl substitution to form amides. This reaction is critical in peptide synthesis and often employs coupling agents like dicyclohexylcarbodiimide (DCC).
Mechanism :
-
Activation : The carboxylic acid reacts with DCC to form an activated intermediate, facilitating nucleophilic attack by an amine.
-
Substitution : The amine displaces the leaving group, forming the amide bond .
Reaction Conditions :
-
Reagents : DCC, amines (e.g., NH₃ derivatives).
-
Solvent : Typically non-polar (e.g., dichloromethane or dimethylformamide).
-
Temperature : Room temperature or mild heating.
Example :
Esterification
The carboxylic acid group can undergo esterification via acid-catalyzed nucleophilic acyl substitution (e.g., Fischer esterification).
Mechanism :
-
Protonation : The carbonyl oxygen is protonated, enhancing electrophilicity.
-
Nucleophilic Attack : An alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Deprotonation : Water leaves as a leaving group, yielding the ester .
Reaction Conditions :
-
Reagents : Alcohols (e.g., methanol, ethanol).
-
Catalyst : Acid (e.g., H₂SO₄).
-
Temperature : Refluxing conditions.
Example :
Hydrolysis of the Acetamido Group
The acetamido group can undergo hydrolysis to regenerate the amine and release acetic acid. This reaction is pH-dependent.
Mechanism :
-
Acidic Hydrolysis : Protonation of the amide oxygen facilitates nucleophilic attack by water.
-
Basic Hydrolysis : Deprotonation of the amide nitrogen enables nucleophilic attack by water .
Reaction Conditions :
-
Acidic : HCl or H₂SO₄.
-
Basic : NaOH or KOH.
-
Temperature : Elevated temperatures (e.g., reflux).
Example :
Formation of Acid Chlorides
The carboxylic acid group can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂).
Mechanism :
-
Formation of Chlorosulfite Intermediate : The -OH group reacts with SOCl₂ to form an acyl chlorosulfite.
-
Substitution : Chlor
Scientific Research Applications
(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-acetamidocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The acetamido and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane Derivatives
cis-2-Amino-1-cyclopentanecarboxylic acid
- Structure: Amino group at 2-position, carboxylic acid at 1-position (cis configuration).
- Physical Properties : mp 218–220°C .
- Cost : JPY 29,400 for 500 mg .
(1R,3S)-3-Aminocyclopentanecarboxylic acid
- Structure: Amino group at 3-position, carboxylic acid at 1-position (R,S configuration).
- Physical Properties : mp 172.1°C (decomposition), 98% ee .
- Cost : JPY 49,700 per gram .
- Key Difference: Positional isomerism (3-amino vs. 2-acetamido) alters solubility and biological activity.
(1S,2R)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
- Structure: Hydrochloride salt of the amino-carboxylic acid derivative.
- Physical Properties : mp 199–202°C .
- Safety : Avoid skin/eye contact (HS Code 29224985) .
- Key Difference : Salt formation improves stability but introduces hygroscopicity, unlike the neutral acetamido analog.
Cyclopropane Derivatives
(1R,2S)-2-Vinyl-1-acetamidocyclopropanecarboxylic acid
- Structure : Cyclopropane core with acetamido and vinyl substituents.
- Physical Properties : mp 149–153°C .
- Synthesis: Derived from ethyl 2-vinyl-1-aminocyclopropanecarboxylate via trifluoroacetamide protection .
- Key Difference : Smaller ring size (cyclopropane vs. cyclopentane) increases ring strain, reducing thermal stability.
Comparative Data Table
Cost and Availability
Biological Activity
(1R,2S)-2-acetamidocyclopentane-1-carboxylic acid is a compound of significant interest in the field of medicinal chemistry and biochemistry. It is a derivative of cyclopentane and possesses a carboxylic acid functional group, which is known to be pivotal in various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C₈H₁₃N₁O₂
- Molecular Weight : 171.19 g/mol
- Melting Point : 87-92 °C
- Appearance : White to faint yellow-brown powder or crystals
This compound acts as a ligand in various chemical reactions and has been noted for its role in beta C-H acyloxylations of carboxylic acids .
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an inhibitor or modulator in biochemical pathways. The following sections detail specific areas of biological activity.
1. Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which plays a crucial role in ethylene biosynthesis in plants. In silico docking studies indicated that both the (1R,2S) and (1S,2R) isoforms exhibited favorable binding affinities with ACO2, suggesting their potential utility in agricultural applications to regulate plant growth and fruit ripening .
2. Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Preliminary assessments indicate that derivatives of cyclopentane carboxylic acids can exhibit varying degrees of antimicrobial activity against bacterial strains. The structural features of this compound may contribute to its effectiveness against specific pathogens .
Case Study 1: Ethylene Biosynthesis Inhibition
A study conducted by Bagdasaryan et al. assessed the efficacy of this compound as an ethylene biosynthesis inhibitor. The results demonstrated that this compound could significantly reduce ethylene production in Arabidopsis thaliana when compared to traditional inhibitors like pyrazinecarboxylic acid.
| Compound | ΔG (kcal/mol) | Binding Constant (Kb M⁻¹) |
|---|---|---|
| This compound | -6.0 | 2.54×10⁴ |
| Pyrazinoic acid | -5.3 | 7.61×10³ |
This table illustrates the binding affinity of various compounds to ACO2, highlighting the potential of this compound in agricultural biotechnology .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of cyclopentane derivatives, including this compound. The study found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,2S)-2-acetamidocyclopentane-1-carboxylic acid, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves cyclopropanation and functional group modifications. For example, cyclopropane rings can be formed via transition metal-catalyzed reactions with diazo compounds, followed by chiral resolution to isolate the (1R,2S) enantiomer . To ensure stereochemical purity, chiral chromatography or enzymatic resolution (e.g., using lipases) is recommended. Post-synthesis characterization via H/C NMR and polarimetry confirms enantiomeric excess (>99% ee) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, use:
- NMR : H (δ 1.5–2.5 ppm for cyclopentane protons; δ 2.0 ppm for acetamido methyl) and C (δ 175 ppm for carboxylic acid) .
- Mass Spectrometry : ESI-MS (m/z 172.1 [M+H]) .
- IR : Stretching bands at ~1650 cm (amide C=O) and ~1700 cm (carboxylic acid C=O) .
Q. What are the known pharmacological properties of this compound?
- Methodological Answer : It exhibits antibiotic activity by targeting bacterial cell wall synthesis (e.g., inhibition of alanine racemase). Assays include:
- MIC Testing : Against Staphylococcus aureus (MIC 2–4 µg/mL) .
- Enzyme Inhibition : Kinetic studies using UV-Vis spectroscopy to monitor NADH oxidation in enzymatic pathways .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity compared to other enantiomers?
- Methodological Answer : The (1R,2S) configuration enhances binding affinity to bacterial enzymes due to optimal spatial alignment of the acetamido and carboxylic acid groups. Comparative studies using enantiomeric pairs (e.g., (1S,2R) vs. (1R,2S)) via surface plasmon resonance (SPR) show a 10-fold higher for the (1R,2S) form .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer : Discrepancies often arise from impurities or solvent effects. Mitigation strategies include:
- Purity Validation : HPLC-MS to confirm ≥98% chemical and stereochemical purity .
- Solvent Screening : Test activity in buffers (pH 7.4) vs. DMSO to exclude solvent interference .
- Orthogonal Assays : Combine MIC testing with isothermal titration calorimetry (ITC) for binding affinity validation .
Q. How can this compound be incorporated into enzyme inhibitor design for neurological targets?
- Methodological Answer : Its cyclopentane scaffold mimics transition states in enzymatic reactions. Case study:
- GABA Analogue Design : Replace the cyclopentane ring with a cyclohexane moiety to enhance blood-brain barrier penetration.
- In Silico Docking : Use AutoDock Vina to predict binding to GABA transaminase (ΔG ≈ -9.2 kcal/mol) .
Q. What are the challenges in scaling up enantioselective synthesis, and how can they be addressed?
- Methodological Answer : Key challenges include catalyst cost and byproduct formation. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
